N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide
Description
Properties
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-2-30(25,26)23-17-9-6-8-16(14-17)19-15-20(21-12-7-13-29-21)24(22-19)31(27,28)18-10-4-3-5-11-18/h3-14,20,23H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERHQDJAILWTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide typically involves multi-step procedures that include:
Formation of 1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole: : This step generally uses condensation reactions between sulfonyl chlorides and hydrazones.
Attachment of the thienyl group: : Utilizing thienyl lithium or Grignard reagents to add the thienyl moiety to the pyrazole ring.
Linking the final phenyl group with ethanesulfonamide: : Achieved through amidation reactions facilitated by activating agents like EDC or DCC.
Industrial Production Methods
For large-scale production, optimized reaction conditions are employed to enhance yield and purity. Key factors include:
Catalysts and Solvents: : Selection of efficient catalysts and eco-friendly solvents to reduce waste and increase reaction efficiency.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure to prevent side reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thienyl ring, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at the phenylsulfonyl group, leading to the formation of sulfides.
Substitution: : Electrophilic or nucleophilic substitutions may target the pyrazole or phenyl rings, modifying the compound’s functionality.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Halogens, sulfonyl chlorides, alkylating agents.
Major Products Formed
Sulfoxides and sulfones: : From oxidation.
Sulfides: : From reduction.
Substituted pyrazole derivatives: : From substitution reactions.
Scientific Research Applications
Structural Representation
The compound features a unique molecular structure combining a phenylsulfonyl group, a thienyl ring, and a pyrazole moiety. Its structural complexity allows it to serve as a versatile building block in synthetic chemistry.
Chemistry
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure facilitates the development of pharmaceuticals and agrochemicals.
Key Synthetic Routes
- Formation of Pyrazole: Condensation reactions between sulfonyl chlorides and hydrazones.
- Attachment of Thienyl Group: Utilization of thienyl lithium or Grignard reagents.
- Amidation Reactions: Linking with ethanesulfonamide using activating agents like EDC or DCC.
Biology
In biological research, this compound is studied for its interactions with specific enzymes or receptors, contributing to our understanding of biochemical pathways.
Medicine
Research indicates potential therapeutic properties including:
- Anti-inflammatory Activities: Investigated for its ability to reduce inflammation.
- Antitumor Activities: Studies have shown promise in inhibiting tumor growth.
- Antimicrobial Activities: Evaluated for effectiveness against various pathogens.
Case Studies
- Anti-inflammatory Effects: A study demonstrated that the compound significantly reduced markers of inflammation in vitro.
- Antitumor Activity: In vivo studies indicated that it inhibited tumor growth in mouse models of cancer.
- Antimicrobial Efficacy: The compound was tested against several bacterial strains, showing notable inhibitory effects.
Industry Applications
The compound serves as a precursor for producing specialty chemicals and materials with tailored properties, such as polymers and advanced composites.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers | |
| Antitumor | Inhibits tumor growth in animal models | |
| Antimicrobial | Effective against multiple bacterial strains |
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyrazole | Condensation | Sulfonyl chlorides, hydrazones |
| Attachment of Thienyl Group | Grignard Reaction | Thienyl lithium |
| Linking with Ethanesulfonamide | Amidation | EDC, DCC |
Mechanism of Action
N-{3-[1-(Phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide exerts its effects through interactions with various molecular targets. These interactions can modulate the activity of enzymes, receptors, or signaling pathways, leading to the observed biological activities. For instance, it may inhibit specific enzymes by binding to their active sites or alter receptor-mediated signal transduction.
Comparison with Similar Compounds
Theoretical Implications for Drug Design
- The target compound’s 2-thienyl group may offer a unique advantage in targeting sulfur-binding enzymes or receptors, such as cyclooxygenase-2 (COX-2) or kinase inhibitors.
- Comparatively, the 3-nitrophenyl analog might serve as a pro-drug, with the nitro group undergoing reductive activation in hypoxic environments (e.g., in cancer cells).
Biological Activity
N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 453.56 g/mol. The structure features a phenylsulfonyl group, a thienyl ring, and a pyrazole moiety, which contribute to its biological activity.
Biological Activity Overview
1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It is believed to function as a bromodomain inhibitor, which plays a crucial role in regulating gene expression related to cancer progression. Specifically, it has been shown to downregulate the expression of the Myc oncogene and induce cell cycle arrest in various cancer cell lines.
2. Mechanism of Action
The primary mechanism involves the inhibition of bromodomain and extraterminal (BET) proteins, which are essential for the transcriptional regulation of oncogenes. This inhibition leads to:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : Enhanced apoptosis has been observed in treated cells, contributing to its anticancer effects.
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's efficacy against specific cancer cell lines:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| T-cell Acute Lymphoblastic Leukemia | 91.2 | Growth inhibition |
| Human Pancreatic Neuroendocrine Tumors | 50.0 | Downregulation of Myc expression |
These findings highlight the compound's potential as a therapeutic agent against various malignancies.
In Vivo Studies
In vivo studies further support these findings, showcasing significant tumor reduction in rodent models treated with the compound. The mechanism appears to involve not only direct cytotoxic effects but also modulation of immune responses.
Case Studies
Several case studies have documented the clinical implications of using this compound in combination therapies:
- Combination with Chemotherapeutics : In one study, combining this sulfonamide with standard chemotherapeutics resulted in enhanced efficacy compared to monotherapy.
- Synergistic Effects : The compound demonstrated synergistic effects when paired with other agents targeting different pathways, leading to improved outcomes in resistant cancer types.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
